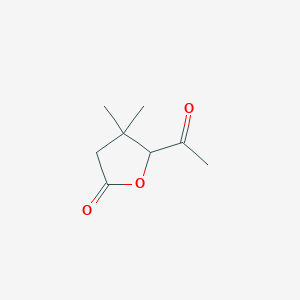
2,6-dichloro-N,N-dimethylpyrimidin-4-amine
Descripción general
Descripción
2,6-Dichloro-N,N-dimethylpyrimidin-4-amine (2,6-DCDMP) is an organic compound that has a wide range of applications in the fields of scientific research, laboratory experiments, and biochemistry. It is a highly versatile compound that has been studied extensively due to its unique properties, which make it an ideal choice for a variety of applications.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis : A study on a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, showed that it forms inversion dimers through hydrogen bonds, which could have implications in crystal engineering and pharmaceutical design (Repich et al., 2017).
Biological Activity : Several studies have investigated the biological activity of dimethylpyrimidin-derivatives. One study highlighted their potential as antifungal agents against Aspergillus terreus and Aspergillus niger (Jafar et al., 2017), while another study indicated the application of pyrimidines in pharmaceuticals, specifically targeting hydrogen bonding processes to improve drug action (Rajam et al., 2017).
Synthesis of Derivatives : Research has been conducted on synthesizing various derivatives from this compound. For example, a study presented a convenient synthesis method for (1,2,4-triazolylamino)pyrimidines from cyanamide precursors (Prezent et al., 2020).
Chemical Transformations : A study demonstrated the transformation of bis(4,6-dimethylpyrimidin-2-yl)2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethylamino)ethyl] disulfide under hydrothermal conditions, which highlights the unexpected chemical behaviors under certain conditions (Wang et al., 2010).
Catalyst Applications : A study on a catalyst system involving 4-aminopyridine/Cu(I) indicated high efficiency in poly(2,6-dimethyl-1,4-phenylene ether) synthesis, suggesting potential applications in polymer synthesis (Kim et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2,6-dichloro-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVKMWBQSJTIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572776 | |
| Record name | 2,6-Dichloro-N,N-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117077-93-7 | |
| Record name | 2,6-Dichloro-N,N-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)






![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)